The synthesis of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide typically involves the reaction of triethylamine with methanethiosulfonyl chloride in the presence of a suitable solvent. This method allows for the introduction of the triethylammonium group, which enhances the solubility and reactivity of the resulting compound.
This synthetic route ensures that the final product retains its functional properties necessary for biochemical applications.
The molecular structure of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide can be represented using its SMILES notation: O=S(SCC[N+](CC)(CC)CC)(C)=O.[Br-]
. The structural features include:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography to provide insights into its steric properties and potential interactions with biological targets.
2-(Triethylammonium)ethyl Methanethiosulfonate Bromide is known for its ability to react rapidly with thiols to form mixed disulfides. This reaction is crucial for probing protein structures and dynamics. The general reaction can be summarized as follows:
Where represents a thiol group in a protein or small molecule. The reaction proceeds under physiological conditions, making it suitable for in vivo studies.
At physiological pH (7.5), 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide exhibits hydrolysis with a half-life of approximately 10 minutes, which should be considered when designing experiments .
The mechanism by which 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide interacts with biological molecules involves:
This mechanism is pivotal in studies involving ion channels such as acetylcholine receptors and GABA receptors, where it helps elucidate conformational changes upon ligand binding .
The stability of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide under various conditions should be assessed using spectroscopic methods such as proton nuclear magnetic resonance (NMR) or mass spectrometry to ensure integrity during experiments.
The primary applications of 2-(Triethylammonium)ethyl Methanethiosulfonate Bromide include:
CAS No.: 70644-19-8
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7